molecular formula C7H6O4 B1581160 Methyl 2-oxo-2H-pyran-3-carboxylate CAS No. 25991-27-9

Methyl 2-oxo-2H-pyran-3-carboxylate

Cat. No.: B1581160
CAS No.: 25991-27-9
M. Wt: 154.12 g/mol
InChI Key: GJVZWOMUTYNUCE-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2H-pyran-3-carboxylate is a cyclic α ,β  -unsaturated ketone. It activates caspases-3, -8 and -9 weakly in HL-60 cells.

Biochemical Analysis

Biochemical Properties

Methyl 2-oxo-2H-pyran-3-carboxylate plays a significant role in biochemical reactions due to its structure as a cyclic α,β-unsaturated ketone. It has been shown to activate caspases-3, -8, and -9 weakly in HL-60 cells . These caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death. The interaction of this compound with these enzymes suggests its potential role in modulating apoptotic pathways.

Cellular Effects

This compound has been observed to have cytotoxic effects on various types of cells, including both normal and tumor cells It influences cell function by activating caspases, which are involved in the execution phase of apoptosis This activation leads to the cleavage of specific cellular substrates, ultimately resulting in cell death

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with caspases, leading to their activation . This compound binds to the active sites of these enzymes, promoting their catalytic activity. The activation of caspases triggers a cascade of proteolytic events that culminate in apoptosis. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, influencing their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its efficacy and potency. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function, including sustained activation of apoptotic pathways, have also been reported in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Toxic or adverse effects at high doses include apoptosis and potential damage to vital organs.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound may undergo enzymatic transformations, leading to the formation of metabolites that can further influence cellular processes . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in modulating cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the execution of its biochemical effects.

Properties

IUPAC Name

methyl 2-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-6(8)5-3-2-4-11-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVZWOMUTYNUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180653
Record name Methyl 2-oxo-2H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25991-27-9
Record name 3-Carbomethoxy-2-pyrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25991-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxo-2H-pyran-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025991279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-oxo-2H-pyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-oxo-2H-pyran-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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